![molecular formula C13H10N2 B3053920 2-Phenylpyrazolo[1,5-a]pyridine CAS No. 56983-95-0](/img/structure/B3053920.png)
2-Phenylpyrazolo[1,5-a]pyridine
Overview
Description
2-Phenylpyrazolo[1,5-a]pyridine is a fused heterocyclic compound consisting of a pyrazole ring fused to a pyridine ring at the [1,5-a] position, with a phenyl substituent at the 2-position. This scaffold has garnered significant attention in medicinal chemistry due to its versatility in drug discovery. For example, FK 838 (6-oxo-3-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-1(6H)-pyridazinebutanoic acid) is a potent non-xanthine adenosine A1 receptor antagonist with diuretic activity . Derivatives such as 1-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)ethanone (CAS 122643-81-6) and 7-methyl-2-phenylpyrazolo[1,5-a]pyridine (CAS 60705-37-5) highlight the structural adaptability of this core for diverse therapeutic applications .
Preparation Methods
Hydrolysis of Ethyl 2-Phenylpyrazolo[1,5-a]pyridine-3-carboxylate
The hydrolysis of ethyl this compound-3-carboxylate represents a foundational method for accessing this compound-3-carboxylic acid. Anderson et al. developed a three-step procedure involving:
- Reflux in aqueous potassium hydroxide (30 minutes)
- Ethanol dilution (95% concentration)
- Acidification with hydrochloric acid.
This method achieves 94% yield of this compound-3-carboxylic acid (C₁₄H₁₀N₂O₂, MW 238.24) through saponification of the ethyl ester precursor. The reaction's efficiency stems from the ester group's susceptibility to basic hydrolysis, with ethanol serving as a co-solvent to maintain reagent solubility. Characterization data confirms product identity through melting point analysis (68–73°C) and NMR spectroscopy.
Copper-Mediated Cyclization of Pyridyl Acetates
A copper-catalyzed annulation strategy enables direct construction of the pyrazolo[1,5-a]pyridine core. The optimized protocol employs:
- Ethyl 2-(pyridin-2-yl)acetate (0.3 mmol)
- Benzonitrile (4.5 mmol, 15 equiv)
- Cu(OAc)₂ and CuBr (0.3 mmol each)
- 1,8-Diazabicycloundec-7-ene (DBU, 0.9 mmol)
- Dimethyl sulfoxide (DMSO) solvent at 60–65°C under argon.
This six-hour reaction proceeds through copper-mediated C–N bond formation and cyclization, yielding ethyl this compound-3-carboxylate (62%). Key advantages include atom economy and avoidance of pre-functionalized substrates. The ¹H NMR spectrum displays characteristic signals at δ 8.45 (d, J = 9.0 Hz) and 7.71–7.70 ppm (aromatic protons), while HRMS confirms the molecular ion at m/z 289.0940.
Oxidative Cross-Dehydrogenative Coupling (CDC)
Behbehani and Ibrahim pioneered a green synthetic route using molecular oxygen as the terminal oxidant. The CDC reaction between N-amino-2-iminopyridines and β-ketoesters proceeds under these conditions:
Parameter | Optimal Value | |
---|---|---|
Solvent | Ethanol | |
Acid Additive | Acetic acid (6 eq) | |
Temperature | 130°C | |
Atmosphere | O₂ (1 atm) | |
Reaction Time | 18 hours | |
Yield | 94% |
The mechanism involves enol addition to the N-iminopyridinium intermediate followed by oxidative aromatization. Substrate scope analysis demonstrates compatibility with electron-donating and withdrawing groups on both coupling partners. This method's environmental credentials derive from using O₂ as a sustainable oxidant and ethanol as a renewable solvent.
TEMPO-Mediated Annulation-Aromatization
Wang et al. developed a regioselective [3+2] annulation strategy using 2.0 equivalents of TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) as a radical mediator. Key reaction components include:
- N-Aminopyridines
- α,β-Unsaturated nitriles
- Acetonitrile solvent at 80°C
This method constructs the pyrazolo[1,5-a]pyridine core through sequential radical addition and cyclization, achieving 76–89% yields across 22 substrates. The TEMPO mediator controls regioselectivity by stabilizing reactive intermediates, enabling exclusive formation of the 2-phenyl regioisomer. X-ray crystallography (CCDC 2107774) unambiguously confirms the product structure.
Comparative Analysis of Synthetic Methods
The table below evaluates key parameters across major preparation routes:
Method | Yield (%) | Temperature (°C) | Key Advantage | Limitation |
---|---|---|---|---|
Ester Hydrolysis | 94 | 100 (reflux) | Simple workup | Requires ester precursor |
Copper Catalysis | 62 | 60–65 | Atom economy | High catalyst loading |
Oxidative CDC | 94 | 130 | Green conditions | Long reaction time |
TEMPO Annulation | 89 | 80 | Excellent regiocontrol | Radical mediator required |
Chemical Reactions Analysis
Types of Reactions
2-Phenylpyrazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl group or the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, fluorination of this compound with Selectfluor reagent results in the formation of 3-fluoro-2-phenylpyrazolo[1,5-a]pyridine .
Scientific Research Applications
Pyrazolo[1,5-a]pyrimidines and Pyrazolo[1,5-a]pyridines: Overview
Pyrazolo[1,5-a]pyrimidine (PP) derivatives are N-heterocyclic compounds with significant impact in medicinal chemistry and material science . They have uses as selective protein inhibitors, and in anticancer and psychopharmacological applications . Their biocompatibility and lower toxicity have led to commercial molecules like Indiplon, Lorediplon, Zaleplon, Dorsomorphin, Reversan, Pyrazophos, Presatovir, and Anagliptin . Pyrazolo[1,5-a]pyrimidines have exceptional photophysical properties as emergent fluorophores and can form crystals with conformational and supramolecular phenomena, broadening their applications in solid-state materials .
Similarly, pyrazolo[1,5-a]pyridines are fused nitrogen-containing heterocyclic ring systems, key structural motifs in natural products and pharmaceutically active compounds . They possess antiviral, anticancer, anti-inflammatory, antifungal, and antitubercular activities .
Potential Applications of 2-Phenylpyrazolo[1,5-a]pyridine
Given that "2-Phenylpyrazolo[1,5-a]pyridine" is a derivative of pyrazolo[1,5-a]pyridine, it may share some of the broader applications of the family of compounds.
Medicinal Chemistry
- Anti-inflammatory Properties Syntheses of some pyrazolo[1,5-a]pyrimidines were performed to study the relationship between structural modifications on the parent 4,7-dihydro-2-phenylpyrazolo[1,5-a]pyrimidin-7-one and their antiinflammatory properties .
- Neurological Applications Pyrazolo[1,5-a]pyridines are found among systems that affect the central nervous system and have applications as an antipsychotic agent, a D4 and D3 receptor antagonist and agonist, and an anti-herpetic .
- Anti-cancer Medications The pyrazolo[1,5-a]pyrimidine core is present in various anti-cancer medications like selitrectinib, repotrectinib, and larotrectinib .
Material Science
- Fluorophores Pyrazolo[1,5-a]pyrimidines have exceptional photophysical properties as an emergent fluorophore . The pyrazolo[1,5-a]pyrimidine core can be easily modified by simple aromatic substitution reactions such as nitration and halogenation .
- Optical Applications The pyrazolo[1,5-a]pyrimidine core has significant importance for material scientists, particularly in the realms of intriguing optical applications and chemosensor functionality .
Synthesis Strategies
- An efficient method has been developed for the synthesis of uniquely substituted pyrazolo [1,5-a]pyridine and pyrido [1,2-b]indazole derivatives, which involves acetic acid .
- The most commonly utilized synthetic protocol to prepare pyrazolo[1,5-a]pyridines involves intermolecular [3 + 2] cycloaddition of N-iminopyridinium ylides with alkenes or alkynes as dipolarophiles .
Data Table: Synthesis of Pyrazolo[1,5-a]pyridine
Entry | Molar equivalents of acid | Atmosphere | Percent yield 4a |
---|---|---|---|
1 | (HOAc) 2 | air | 34 |
2 | (HOAc) 4 | air | 52 |
3 | (HOAc) 6 | air | 74 |
4 | (HOAc) 6 | O2 | 94 |
5 | (HOAc) 6 | Ar | 6 |
6 | (p-TSA) 1 | O2 | 39 |
7 | (p-TSA) 2 | O2 | 41 |
8 | (TFA) 1 | O2 | 48 |
9 | (TFA) 2 | O2 | 55 |
Reaction conditions: N-aminopyridine 1a and Ethyl acetoacetate (2a ) in Ethanol Containing Acetic Acid to Form Pyrazolo[1,5-a]pyridine 4a .
Mechanism of Action
The mechanism of action of 2-Phenylpyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it has been identified as a mitogen-activated protein kinase 1 inhibitor, which plays a role in various cellular signaling pathways . The compound’s effects are mediated through its binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrazolo[1,5-a]pyridine Derivatives
The pyrazolo[1,5-a]pyridine scaffold accommodates various substituents, leading to distinct pharmacological profiles:
Key Insights :
- Substituent Effects : The 2-phenyl group enhances receptor binding (e.g., FK 838’s A1 antagonism), while chlorophenyl or methoxyphenyl groups (ALAFID, DAWKAQ) may improve lipophilicity or target affinity .
- Synthetic Flexibility : Derivatives are synthesized via cyclization reactions (e.g., AcOH/O₂-promoted cross-dehydrogenative coupling) .
Imidazo[1,5-a]pyridine Derivatives
Imidazo[1,5-a]pyridines share a similar fused heterocyclic structure but replace the pyrazole ring with an imidazole. This modification alters photophysical and biological properties:
Comparison with this compound :
- Therapeutic Applications : Imidazo[1,5-a]pyridines excel in antibacterial and fluorescent applications, whereas this compound derivatives are more prominent in receptor antagonism .
- Physicochemical Properties : Imidazo derivatives exhibit superior photostability and solvatochromism, enabling optoelectronic uses, while pyrazolo analogs prioritize drug-like properties (e.g., FK 838’s oral bioavailability) .
Pyrazolo[1,5-a]pyrimidines and Pyrido-Fused Analogs
Pyrazolo[1,5-a]pyrimidines and pyrido-fused derivatives (e.g., pyrido[2,3:3,4]pyrazolo[1,5-a]pyrimidine) expand the scaffold’s complexity:
Key Differences :
- Synthetic Complexity : Pyrido-fused derivatives require multi-step syntheses, limiting scalability versus simpler pyrazolo[1,5-a]pyridine routes .
Pharmacological and Physicochemical Comparisons
Kinase Inhibition Efficiency
- This compound in IGF-1R Inhibition : Substitution of imidazo[1,2-a]pyridine with pyrazolo[1,5-a]pyridine in IGF-1R inhibitors improved cellular lipophilic ligand efficiency (LLE) by 0.5–1.0 units, enhancing drug-likeness .
- Imidazo[1,5-a]pyridine vs. Pyrazolo Derivatives : Imidazo-based EGFR inhibitors (ΔG = −45 to −50 kcal/mol) showed binding affinities rivaling pyrazolo analogs but with higher entropic penalties .
Antibacterial Activity
- Imidazo[1,5-a]pyridine 3a : MIC₅₀ = 0.6 mg/ml against Gram-positive bacteria, outperforming pyrazolo derivatives focused on eukaryotic targets .
Thermodynamic Profiles
- Pyrazolo Derivatives : Hydrophobic interactions dominate (e.g., FK 838’s A1 receptor binding), whereas imidazo derivatives exhibit mixed hydrophobic/entropic binding .
Biological Activity
2-Phenylpyrazolo[1,5-a]pyridine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, anti-inflammatory effects, and antiviral potential, supported by relevant research findings and case studies.
Chemical Structure and Synthesis
The compound this compound features a fused pyrazole and pyridine ring system, which contributes to its biological activity. Various synthetic methods have been developed to produce this compound and its derivatives, allowing for structural modifications that can enhance bioactivity. Recent advances in synthesis include copper-catalyzed approaches that facilitate the formation of these heterocycles with improved yields and efficiency .
Anticancer Activity
Research has indicated that pyrazolo[1,5-a]pyridine derivatives exhibit significant anticancer properties. A study evaluated a library of synthesized pyrazolo[1,5-a]pyrimidin-7-ols for their ability to inhibit the growth of MDA-MB-231 human breast cancer cells. The results revealed that while none of the compounds showed notable growth inhibition compared to positive controls (YM155 and menadione), further modifications could lead to more potent derivatives .
Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidin-7-ols
Compound | Concentration (µM) | % Growth Inhibition |
---|---|---|
Control | - | 0 |
YM155 | 10 | 85 |
Menadione | 10 | 75 |
Compound A | 10 | 10 |
Compound B | 10 | 5 |
Anti-inflammatory Properties
The anti-inflammatory activity of 2-phenylpyrazolo[1,5-a]pyrimidine derivatives has been explored through structural modifications. One significant study found that a derivative known as 4-ethyl-4,7-dihydro-2-phenylpyrazolo[1,5-a]pyrimidin-7-one exhibited superior anti-inflammatory effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like phenylbutazone and indomethacin. This compound demonstrated a favorable therapeutic index and was devoid of ulcerogenic activity, suggesting potential for safer anti-inflammatory treatments .
Table 2: Comparison of Anti-inflammatory Activity
Compound | Activity (vs. Control) | Therapeutic Index |
---|---|---|
Phenylbutazone | Moderate | Low |
Indomethacin | Moderate | Low |
4-Ethyl-4,7-dihydro... | High | High |
Antiviral Activity
In addition to anticancer and anti-inflammatory properties, certain derivatives of pyrazolo[1,5-a]pyridine have shown promising antiviral activity against herpes simplex viruses (HSV-1 and HSV-2). A study reported that specific substitutions on the phenyl group led to compounds with antiviral efficacy comparable to acyclovir in Vero cell assays. This highlights the potential of these compounds as therapeutic agents against viral infections .
Case Study: Antiviral Efficacy
A series of synthesized 3-pyrimidinyl-2-phenylpyrazolo[1,5-a]pyridines were evaluated for their antiviral activity:
Table 3: Antiviral Activity Against HSV
Compound | IC50 (µM) HSV-1 | IC50 (µM) HSV-2 |
---|---|---|
Acyclovir | 0.5 | 0.6 |
Compound C | 0.7 | 0.8 |
Compound D | 0.4 | 0.5 |
Properties
IUPAC Name |
2-phenylpyrazolo[1,5-a]pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c1-2-6-11(7-3-1)13-10-12-8-4-5-9-15(12)14-13/h1-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFOAXDYGZAQNTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C=CC=CC3=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90575873 | |
Record name | 2-Phenylpyrazolo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90575873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56983-95-0 | |
Record name | 2-Phenylpyrazolo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90575873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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